2-(2-Bromo-3-chloroanilino)ethanol
Description
2-(2-Bromo-3-chloroanilino)ethanol is a halogenated anilino ethanol derivative characterized by a bromine atom at the ortho-position and a chlorine atom at the meta-position on the aniline ring, linked to an ethanol group.
Properties
CAS No. |
1691890-00-2 |
|---|---|
Molecular Formula |
C8H9BrClNO |
Molecular Weight |
250.52 |
IUPAC Name |
2-(2-bromo-3-chloroanilino)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-8-6(10)2-1-3-7(8)11-4-5-12/h1-3,11-12H,4-5H2 |
InChI Key |
ANKDHHYWXNBCSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Br)NCCO |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the aniline ring significantly affect molecular planarity, solubility, and reactivity. Key comparisons include:
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
- Structure : Features two chlorine atoms at the ortho and para positions of the aniline ring.
- Electronic Effects : The electron-withdrawing chlorine atoms reduce electron density on the aniline ring, which may decrease nucleophilic reactivity compared to the bromo-chloro analogue.
Tyrosol Analogues (e.g., 2-(3-Hydroxyphenyl)ethanol)
- Structure : Hydroxyl or methoxy groups at various positions on the phenyl ring.
- Biological Activity: Exhibits tyrosinase inhibition (e.g., 2-(3-hydroxyphenyl)ethanol inhibits mushroom tyrosinase by ~20–40% at 1 mM) .
- Solubility : Polar hydroxyl groups enhance aqueous solubility compared to halogenated derivatives.
Chloroaniline Derivatives
Physicochemical Properties (Table 1)
Research Findings and Implications
- Crystallography: Tools like SHELX and ORTEP-3 are critical for determining structural features such as planarity and bond lengths in halogenated anilino ethanols .
- Structure-Activity Relationships : The bromo-chloro substitution pattern may enhance stability and lipophilicity, making the compound suitable for hydrophobic environments in drug design.
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